2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
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Description
2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a chemical compound that has shown potential in scientific research applications.
Scientific Research Applications
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative, closely related to the chemical structure , demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a considerable decrease in viral load and increased survival rates in mice infected with Japanese encephalitis virus, highlighting its therapeutic efficacy in treating viral infections (Ghosh et al., 2008).
Structural and Fluorescence Properties
Research on amide derivatives related to quinoline explored the structural aspects and properties of salt and inclusion compounds. These studies reveal the influence of structural modifications on gel formation and crystallinity, alongside notable fluorescence emission changes, which could have implications in materials science and sensor technologies (Karmakar et al., 2007).
Antimalarial and Anticancer Applications
Investigations into sulfonamide derivatives, including those structurally similar to the compound , have shown promising antimalarial activity. These compounds displayed significant in vitro antimalarial activity and exhibited favorable ADMET properties, suggesting potential as COVID-19 therapeutics as well (Fahim & Ismael, 2021). Moreover, a series of N-substituted derivatives of oxadiazole and acetamide derivatives of ethyl nipecotate were synthesized and evaluated for their antibacterial and anti-enzymatic potential, indicating their multifunctional therapeutic applications (Nafeesa et al., 2017).
Synthesis and Pharmacological Evaluation
The synthesis of novel derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and their pharmacological evaluation for anticancer activity against different cancer cell lines demonstrate the compound's utility in drug development processes. These studies highlight the potential of structural analogs in identifying new therapeutic agents with improved efficacy and safety profiles (Ghorab et al., 2015).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-26(23,24)21-10-2-3-13-4-7-15(11-17(13)21)20-18(22)12-25-16-8-5-14(19)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBGKLLOFIKIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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